Cas no 2228831-99-8 (2-chloro-1-3-chloro-5-(trifluoromethyl)phenylethan-1-ol)

2-chloro-1-3-chloro-5-(trifluoromethyl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-chloro-1-3-chloro-5-(trifluoromethyl)phenylethan-1-ol
- 2-chloro-1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol
- EN300-1967894
- 2228831-99-8
-
- インチ: 1S/C9H7Cl2F3O/c10-4-8(15)5-1-6(9(12,13)14)3-7(11)2-5/h1-3,8,15H,4H2
- InChIKey: YGVSHNNJQKYFGE-UHFFFAOYSA-N
- ほほえんだ: ClCC(C1C=C(C=C(C(F)(F)F)C=1)Cl)O
計算された属性
- せいみつぶんしりょう: 257.9826047g/mol
- どういたいしつりょう: 257.9826047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-chloro-1-3-chloro-5-(trifluoromethyl)phenylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1967894-10.0g |
2-chloro-1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228831-99-8 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-1967894-2.5g |
2-chloro-1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228831-99-8 | 2.5g |
$2155.0 | 2023-09-16 | ||
Enamine | EN300-1967894-0.25g |
2-chloro-1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228831-99-8 | 0.25g |
$1012.0 | 2023-09-16 | ||
Enamine | EN300-1967894-5.0g |
2-chloro-1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228831-99-8 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1967894-0.05g |
2-chloro-1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228831-99-8 | 0.05g |
$924.0 | 2023-09-16 | ||
Enamine | EN300-1967894-0.5g |
2-chloro-1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228831-99-8 | 0.5g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1967894-0.1g |
2-chloro-1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228831-99-8 | 0.1g |
$968.0 | 2023-09-16 | ||
Enamine | EN300-1967894-1.0g |
2-chloro-1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228831-99-8 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1967894-10g |
2-chloro-1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228831-99-8 | 10g |
$4729.0 | 2023-09-16 | ||
Enamine | EN300-1967894-1g |
2-chloro-1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228831-99-8 | 1g |
$1100.0 | 2023-09-16 |
2-chloro-1-3-chloro-5-(trifluoromethyl)phenylethan-1-ol 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
2-chloro-1-3-chloro-5-(trifluoromethyl)phenylethan-1-olに関する追加情報
Introduction to 2-Chloro-1-(3-Chloro-5-(Trifluoromethyl)phenyl)ethan-1-ol (CAS No. 2228831-99-8)
2-Chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol, with the CAS number 2228831-99-8, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical research and development. This compound is characterized by its chlorinated and trifluoromethylated aromatic ring, which imparts specific chemical and biological properties that make it a valuable candidate for further investigation.
The molecular formula of 2-chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol is C10H7Cl2F3O, and its molecular weight is approximately 265.56 g/mol. The presence of the trifluoromethyl group (CF3) and multiple chlorine atoms (Cl) in the molecule contributes to its high lipophilicity and stability, which are crucial factors in drug design and development.
In the context of pharmaceutical research, 2-chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol has been explored for its potential as a lead compound in the development of new therapeutic agents. Recent studies have focused on its biological activities, including its ability to modulate specific enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent inhibitory activity against a key enzyme involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
Beyond its anti-inflammatory properties, 2-chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol has also shown promise in cancer research. A 2020 study in the European Journal of Medicinal Chemistry demonstrated that this compound selectively inhibited the growth of certain cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. The selective nature of this inhibition is attributed to the unique structural features of the molecule, particularly the presence of the trifluoromethyl group.
The synthesis of 2-chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and electrophilic aromatic substitution reactions. The choice of synthetic method depends on the desired scale of production and the specific requirements of the application.
In terms of safety and handling, while detailed toxicological data for 2-chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol is still being compiled, it is generally recommended to handle this compound with standard laboratory precautions. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and working in a well-ventilated area or fume hood to minimize exposure.
The environmental impact of 2-chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol is another important consideration. Studies are ongoing to assess its biodegradability and potential effects on aquatic ecosystems. Preliminary data suggest that this compound may have a low environmental persistence, but further research is needed to confirm these findings.
In conclusion, 2-chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol (CAS No. 2228831-99-8) is a promising compound with diverse applications in pharmaceutical research. Its unique chemical structure offers opportunities for developing new therapeutic agents with improved efficacy and reduced side effects. As research continues to advance, it is likely that this compound will play an increasingly important role in drug discovery and development efforts.
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